Monotropein

概要

説明

準備方法

合成経路と反応条件: モノトロペインは、オオバナアオギリ (Morinda officinalis How.) の根から抽出することで合成できます。 抽出プロセスには通常、エタノールやメタノールなどの溶媒を用いて、植物材料から化合物を単離することが含まれます .

工業生産方法: 工業的には、モノトロペインはオオバナアオギリの根から大規模に抽出することで製造されています。このプロセスには、根を乾燥させ、細かい粉末に粉砕し、次に溶媒抽出を用いて化合物を単離することが含まれます。 次に、抽出物をカラムクロマトグラフィーなどの技術を用いて精製し、高純度のモノトロペインを得ます .

化学反応の分析

反応の種類: モノトロペインは、以下のものを含む様々な化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、酸化誘導体、モノトロペインの還元型、官能基が異なる置換化合物などがあります .

科学的研究の応用

Pharmacological Activities

Monotropein exhibits several bioactivities that are crucial for its therapeutic applications:

- Anti-inflammatory Effects : this compound has been shown to inhibit inflammatory mediators such as inducible nitric oxide synthase, cyclooxygenase-2, and tumor necrosis factor-α. In studies involving lipopolysaccharide-induced macrophages and dextran sulfate sodium-induced colitis models, this compound significantly reduced inflammation by inactivating the nuclear factor-κB signaling pathway .

- Bone Health : Research indicates that this compound protects against inflammatory bone loss by suppressing osteoclast formation and bone resorption. It achieves this by inhibiting pathways related to nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) and nuclear factor-κB, thus promoting bone health in inflammatory conditions .

- Muscle Atrophy Prevention : In animal models, this compound has demonstrated the ability to improve muscle atrophy induced by dexamethasone. It enhances muscle mass and strength by modulating the AKT/mTOR signaling pathway, which is critical for muscle growth and repair .

- Oxidative Stress Reduction : this compound has been reported to mitigate oxidative stress in various models, suggesting its potential role in protecting against oxidative damage in tissues .

Comprehensive Data Table

The following table summarizes the key applications of this compound along with their respective mechanisms and outcomes based on recent research findings.

Case Studies

- Anti-inflammatory Mechanism : In a study involving RAW 264.7 macrophages, this compound treatment resulted in decreased levels of inflammatory cytokines (TNF-α, IL-1β) and reduced NF-κB activity. This suggests that this compound could be a viable candidate for treating inflammatory diseases like colitis .

- Bone Protection : A study demonstrated that this compound administration in LPS-treated mice improved bone microarchitecture and reduced markers of bone resorption, highlighting its potential in preventing osteoporosis induced by inflammation .

- Muscle Preservation : Research on dexamethasone-induced muscle atrophy showed that this compound significantly improved muscle mass and strength while reducing markers associated with muscle degradation. This indicates its therapeutic potential for muscle-wasting conditions .

作用機序

モノトロペインは、いくつかの分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

モノトロペインは、その特異的な分子構造と生物活性から、イリドイド配糖体の中でユニークな存在です。類似した化合物には、以下のものがあります。

ゲニポシド: 抗炎症作用と抗酸化作用を持つ、別のイリドイド配糖体です.

ロガニン: 神経保護作用と抗炎症作用で知られています.

アウクビン: 肝保護作用と抗炎症作用を示します.

生物活性

Monotropein is an iridoid glycoside primarily extracted from the roots of Morindae officinalis, known for its diverse pharmacological properties. This article synthesizes recent research findings regarding the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and pharmacokinetics.

Pharmacological Properties

This compound exhibits various biological activities, including:

- Anti-osteoporosis : this compound has been shown to prevent bone loss in models of inflammatory bone disease. It inhibits osteoclastogenesis, reducing the activity of tartrate-resistant acid phosphatase (TRAP) and the expression of receptor activator NF-κB ligand (RANKL), which are critical for osteoclast differentiation and function .

- Anti-inflammatory : The compound downregulates the nuclear factor-κB (NF-κB) signaling pathway, which plays a significant role in inflammatory responses. Studies indicate that this compound reduces levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and IL-1β in lipopolysaccharide (LPS)-treated mice .

- Antioxidant : this compound demonstrates antioxidant properties by modulating oxidative stress markers and enhancing cellular defense mechanisms against oxidative damage .

- Muscle protection : Research has shown that this compound can ameliorate dexamethasone-induced muscle atrophy in mice by regulating the expression of muscle-specific proteins and promoting muscle recovery .

This compound's biological activities are attributed to its ability to modulate several signaling pathways:

- NF-κB Pathway : this compound inhibits the activation of NF-κB by preventing the phosphorylation of key proteins involved in this pathway, thus reducing inflammation and osteoclast activity .

- Mitogen-Activated Protein Kinase (MAPK) Pathway : It also affects the MAPK signaling cascade, which is crucial for cellular responses to stress and inflammation .

- mTOR Pathway : this compound influences the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and metabolism, thereby contributing to its muscle protective effects .

Pharmacokinetics

Recent studies have assessed the pharmacokinetic properties of this compound, indicating its bioavailability and metabolic profile:

- After oral administration in rats, this compound exhibited a low absolute bioavailability of approximately 3%, highlighting potential challenges for its therapeutic application .

- The pharmacokinetic parameters revealed that this compound has a higher concentration when administered intravenously compared to oral routes, suggesting that intravenous administration may be more effective for achieving therapeutic levels .

| Administration Route | AUC (min·ng/mL) | Cmax (ng/mL) |

|---|---|---|

| Intravenous | 20,020.44 ± 3944.67 | 286.99 ± 38.37 |

| Oral | 11,915.53 ± 1190.91 | 56.23 ± 9.02 |

Case Studies

- Bone Health Study : In a study involving LPS-treated mice, this compound administration significantly improved bone microarchitecture and mineral content while reducing inflammatory markers associated with bone resorption .

- Muscle Atrophy Research : Another study demonstrated that this compound effectively countered muscle atrophy induced by dexamethasone in C2C12 myotubes and mouse models, showing improvements in muscle mass and strength through modulation of specific protein expressions related to muscle degradation .

特性

IUPAC Name |

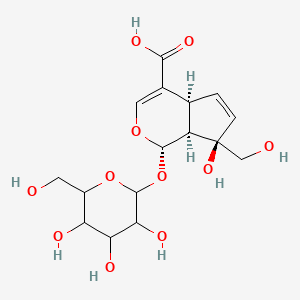

7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c17-3-8-10(19)11(20)12(21)15(26-8)27-14-9-6(1-2-16(9,24)5-18)7(4-25-14)13(22)23/h1-2,4,6,8-12,14-15,17-21,24H,3,5H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWWQPXTUDMRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monotropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5945-50-6 | |

| Record name | Monotropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Monotropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does monotropein exert its anti-inflammatory effects?

A1: [] this compound has been shown to alleviate tumor necrosis factor-alpha (TNF-α)-induced inflammation in chondrocytes by regulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.

Q2: What is the role of this compound in protecting against oxidative stress?

A2: [] this compound demonstrates antioxidant effects by increasing mitochondrial membrane potential, reducing reactive oxygen species generation, and upregulating sirtuin 1 levels in hydrogen peroxide-treated osteoblasts.

Q3: Does this compound influence bone health?

A3: [] this compound has demonstrated the ability to protect against inflammatory bone loss and suppress osteoclast formation by inhibiting NFATc1 via the NF-κB and Akt/GSK-3β pathway.

Q4: How does this compound impact wound healing?

A4: [] Studies suggest that this compound promotes angiogenesis and inhibits oxidative stress-induced autophagy in endothelial progenitor cells, ultimately accelerating wound healing.

Q5: Is this compound involved in muscle atrophy?

A5: [] Research indicates that this compound can improve dexamethasone-induced muscle atrophy, potentially by influencing the AKT/mTOR/FOXO3a signaling pathways.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H22O11, and its molecular weight is 390.34 g/mol.

Q7: How is this compound typically isolated and characterized?

A7: [, , , ] this compound can be isolated from plant materials using techniques like solvent extraction, column chromatography (including silica gel and macroporous resins), and preparative HPLC. Structural characterization often involves spectroscopic methods such as NMR (1H-NMR, 13C-NMR) and mass spectrometry (ESI-MS). , , ,

Q8: What analytical methods are commonly employed to quantify this compound in various matrices?

A8: [, , ] High-performance liquid chromatography (HPLC) coupled with various detectors, including diode array detectors (DAD) and mass spectrometry (MS/MS), is widely used to quantify this compound in plant materials, extracts, and biological samples. , ,

Q9: Is this compound stable under different storage conditions?

A9: [] The stability of this compound can be affected by factors such as pH and storage conditions. For instance, this compound can convert to deacetylasperulosidic acid in acidic environments.

Q10: What are the challenges in formulating this compound for improved bioavailability?

A10: Research on this compound formulation is ongoing. Challenges may include optimizing its solubility and stability in various delivery systems to enhance its bioavailability and therapeutic efficacy.

Q11: How does the pharmacokinetic profile of this compound relate to its observed effects?

A12: [] The relationship between this compound's pharmacokinetics and its pharmacodynamics is an area of active research. Understanding its absorption, distribution, metabolism, and excretion characteristics is crucial for determining its optimal dosage regimens and therapeutic potential.

Q12: What in vitro models have been used to study the biological activities of this compound?

A13: [, , , ] Researchers have utilized various in vitro models, including cell lines such as chondrocytes, osteoblasts, endothelial cells, and macrophages, to investigate the anti-inflammatory, antioxidant, and bone-protective effects of this compound. , , ,

Q13: Have there been any animal studies investigating the therapeutic potential of this compound?

A14: [, , , , , , ] Animal models, including rodents, have been employed to evaluate the effects of this compound on various conditions, including osteoarthritis, osteoporosis, asthma, wound healing, and muscle atrophy. These studies have provided valuable insights into the in vivo effects of this compound and its potential therapeutic applications. , , , , , ,

Q14: Are there any clinical trials evaluating the safety and efficacy of this compound in humans?

A14: To date, there is limited information available regarding clinical trials specifically focusing on this compound. Further research, including well-designed clinical trials, is necessary to establish its safety and efficacy profile in human subjects.

Q15: In which plant species is this compound found, and what are the typical concentrations?

A17: [, , , , , , , ] this compound has been identified in various plant species, notably Morinda officinalis, Pyrola species, Vaccinium species (including blueberries and cranberries), Lonicera caerulea, Gaultheria tenuifolia, Andromeda polifolia, and others. Concentrations vary significantly depending on the plant part, species, and growth conditions. , , , , , , ,

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。